HDS 029
CAS No.: 881001-19-0
Cat. No.: VC0004542
Molecular Formula: C17H11ClFN5O
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 881001-19-0 |
---|---|
Molecular Formula | C17H11ClFN5O |
Molecular Weight | 355.8 g/mol |
IUPAC Name | N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide |
Standard InChI | InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) |
Standard InChI Key | DLPSDPPZXRJQOY-UHFFFAOYSA-N |
SMILES | CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl |
Canonical SMILES | CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl |
Chemical Identity and Structural Properties
HDS 029, systematically named N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide, belongs to the class of pyridopyrimidine derivatives. Its IUPAC name reflects the presence of a chloro-fluoroaniline moiety linked to a pyridopyrimidine scaffold, which is further substituted with a butynamide group . The compound’s planar structure facilitates interactions with hydrophobic regions of kinase domains, while the alkyne side chain enhances solubility in organic solvents like DMSO .
Table 1: Key Physicochemical Properties of HDS 029
Property | Value |
---|---|
CAS Number | 881001-19-0 |
Molecular Formula | |
Molecular Weight | 355.8 g/mol |
Solubility | ≥25 mM in DMSO |
Storage Conditions | -20°C in desiccated environment |
SMILES | CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl |
InChI Key | DLPSDPPZXRJQOY-UHFFFAOYSA-N |
HDS 029 functions as a competitive ATP-binding site inhibitor, targeting the kinase domains of ErbB receptors. Its selectivity profile, determined through enzymatic assays, reveals a strong preference for EGFR (IC = 0.3 nM) over HER2 (1.1 nM) and ErbB4 (0.5 nM) . Notably, it exhibits reduced activity against non-ErbB kinases, with IC values >24 nM for HER3 and other tyrosine kinases . This selectivity arises from steric complementarity between the chloro-fluoroaniline group and hydrophobic pockets in ErbB1/2/4, as opposed to the more polar active site of HER3.
Table 2: Inhibition Kinetics of HDS 029 Against ErbB Receptors
Receptor | IC (nM) | Selectivity Ratio (vs. HER3) |
---|---|---|
EGFR | 0.3 | >80-fold |
HER2 | 1.1 | >22-fold |
ErbB4 | 0.5 | >48-fold |
HER3 | 24 | - |
In cellular assays, HDS 029 suppresses autophosphorylation of EGFR at concentrations as low as 1 nM, with complete inhibition achieved at 10 nM . This correlates with reduced downstream activation of MAPK/ERK and PI3K/AKT pathways, critical for cancer cell proliferation and survival.
Preclinical Research Applications
In Vitro Models of ErbB-Driven Cancers
HDS 029 has been extensively tested in HER2-amplified breast cancer cell lines (e.g., SK-BR-3, BT-474), where it induces apoptosis at 10–100 nM concentrations . A notable study demonstrated synergistic effects when combined with trastuzumab, reducing viable cell counts by 90% compared to 60% with either agent alone . In non-small cell lung cancer (NSCLC) models with EGFR mutations (e.g., L858R, T790M), HDS 029 retained potency against T790M-mediated resistance, a common limitation of first-generation EGFR inhibitors .
3D Culture Systems and Tumor Microenvironment
Clinical Relevance and Future Directions
Although HDS 029 remains preclinical, its pharmacological profile suggests potential in:
-
Combination Therapies: Pairing with CDK2 inhibitors (e.g., AZD8421) to address resistance in hormone receptor-positive breast cancers
-
Pan-ErbB Inhibition: Simultaneous targeting of EGFR/HER2/ErbB4 in heterogeneous tumors
-
Drug Delivery Optimization: Nanoformulations to improve solubility and tumor accumulation
Ongoing structure-activity relationship (SAR) studies aim to reduce HER3 activity while maintaining potency against primary targets .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume